

An In-Depth Technical Guide to Retinol-13C3: Physicochemical Properties and Applications

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Compound of Interest

Compound Name: Retinol-13C3

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This guide provides a comprehensive technical overview of **Retinol-13C3**, an isotopically labeled form of Vitamin A, for researchers, scientists, and professionals in drug development. It delves into the core physicochemical properties, synthesis, quality control, and, most importantly, the practical application of this stable isotope in sophisticated analytical methodologies.

Introduction to Retinol-13C3: A Precise Tracer for Vitamin A Metabolism

Retinol-13C3 is a synthetic, non-radioactive, isotopically labeled analog of all-trans-retinol. The strategic incorporation of three heavy carbon-13 (^{13}C) atoms into the retinol backbone provides a distinct mass shift, enabling its differentiation from the naturally abundant ^{12}C -retinol. This property makes it an invaluable tool for tracer studies in biomedical research, particularly for elucidating the complex pathways of Vitamin A absorption, metabolism, storage, and utilization. [1] Its use as an internal standard in mass spectrometry-based assays ensures high accuracy and precision in the quantification of endogenous retinol in various biological matrices.

Physicochemical Properties of Retinol-13C3

The physical and chemical characteristics of **Retinol-13C3** are fundamentally similar to those of its unlabeled counterpart, with the primary distinction being its molecular weight.

Property	Value	Source(s)
Chemical Name	all-trans-Retinol-13C3	N/A
Molecular Formula	$^{13}\text{C}_3\text{C}_{17}\text{H}_{30}\text{O}$	[2]
Molecular Weight	289.43 g/mol	[2]
Appearance	Pale yellow to orange crystalline solid	[3][4]
Melting Point	62-64 °C (for unlabeled retinol)	[3][5]
Boiling Point	137-138 °C (at 0.000001 mmHg for unlabeled retinol)	[3][6]
Solubility	Practically insoluble in water. Soluble in ethanol, methanol, chloroform, ether, fats, and oils.	[3][7]
Storage	Typically supplied as a solution in ethanol with 0.1% (w/v) BHT and should be stored at -70°C.	[8][9]

Note: The melting and boiling points are for unlabeled all-trans-retinol. The introduction of three ^{13}C isotopes is not expected to significantly alter these physical constants.

Synthesis and Quality Control

The synthesis of **Retinol-13C3** is a multi-step process that requires careful control to ensure high isotopic and chemical purity. A common synthetic route involves a modified Wittig-Horner reaction.[10] This process typically starts with β -ionone and utilizes a ^{13}C -labeled reagent, such as ^{13}C -labeled triethylphosphonoacetate, to introduce the heavy isotopes at specific positions in the polyene chain, often at the C14 and C15 positions.[1][10] If a $^{13}\text{C}_3$ -labeled retinol is desired, a precursor like $^{13}\text{C}_3$ -labeled acetone can be used in the synthesis of the C18-tetraene ketone intermediate.[10]

Quality Control:

As a certified reference material, **Retinol-13C3** undergoes rigorous quality control to ensure its suitability for quantitative applications. Key quality parameters include:

- **Isotopic Purity:** The percentage of the molecule that contains the desired number of ^{13}C atoms. This is a critical parameter for accurate tracer studies and is typically determined by mass spectrometry.
- **Chemical Purity:** The percentage of the material that is the desired chemical compound (all-trans-**Retinol-13C3**). This is often assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Concentration:** For solutions, the concentration is precisely determined and certified.

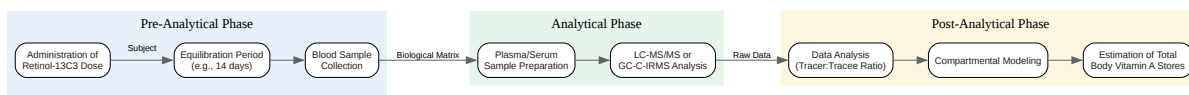
Core Application: Retinol Isotope Dilution (RID) for Vitamin A Status Assessment

The premier application of **Retinol-13C3** is in the Retinol Isotope Dilution (RID) technique. This method is considered the gold standard for assessing an individual's total body stores of Vitamin A, providing a much more accurate picture of Vitamin A status than simple serum retinol concentrations.[\[11\]](#)

The principle of RID involves administering a known dose of **Retinol-13C3** to a subject. After a period of equilibration, during which the labeled retinol mixes with the body's unlabeled retinol stores, a blood sample is collected. The ratio of labeled to unlabeled retinol in the plasma is then measured using highly sensitive analytical techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[12\]](#) This ratio is then used in a mathematical model to estimate the total body pool of Vitamin A.

Experimental Workflow for a Retinol Isotope Dilution Study

The following diagram outlines the key steps in a typical RID study.



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Caption: Experimental workflow for a Retinol Isotope Dilution (RID) study.

Detailed Experimental Protocol: Quantification of Retinol-13C3 in Human Plasma by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of retinol and its $^{13}\text{C}_3$ -labeled isotopologue from human plasma.

I. Materials and Reagents:

- **Retinol-13C3** certified reference material
- Unlabeled retinol standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Methyl-tert-butyl ether (MTBE) (HPLC grade)
- Formic acid (LC-MS grade)
- Human plasma (control and study samples)

II. Sample Preparation (Liquid-Liquid Extraction):[\[13\]](#)[\[14\]](#)

- To 200 μL of plasma in a microcentrifuge tube, add 20 μL of an internal standard solution (if different from **Retinol-13C3**).

- Add 200 μ L of acetonitrile to precipitate proteins and vortex for 1 minute.
- Add 1.2 mL of MTBE, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 200 μ L of a 1:3 water:methanol solution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

III. LC-MS/MS Instrumentation and Parameters:[\[14\]](#)[\[15\]](#)

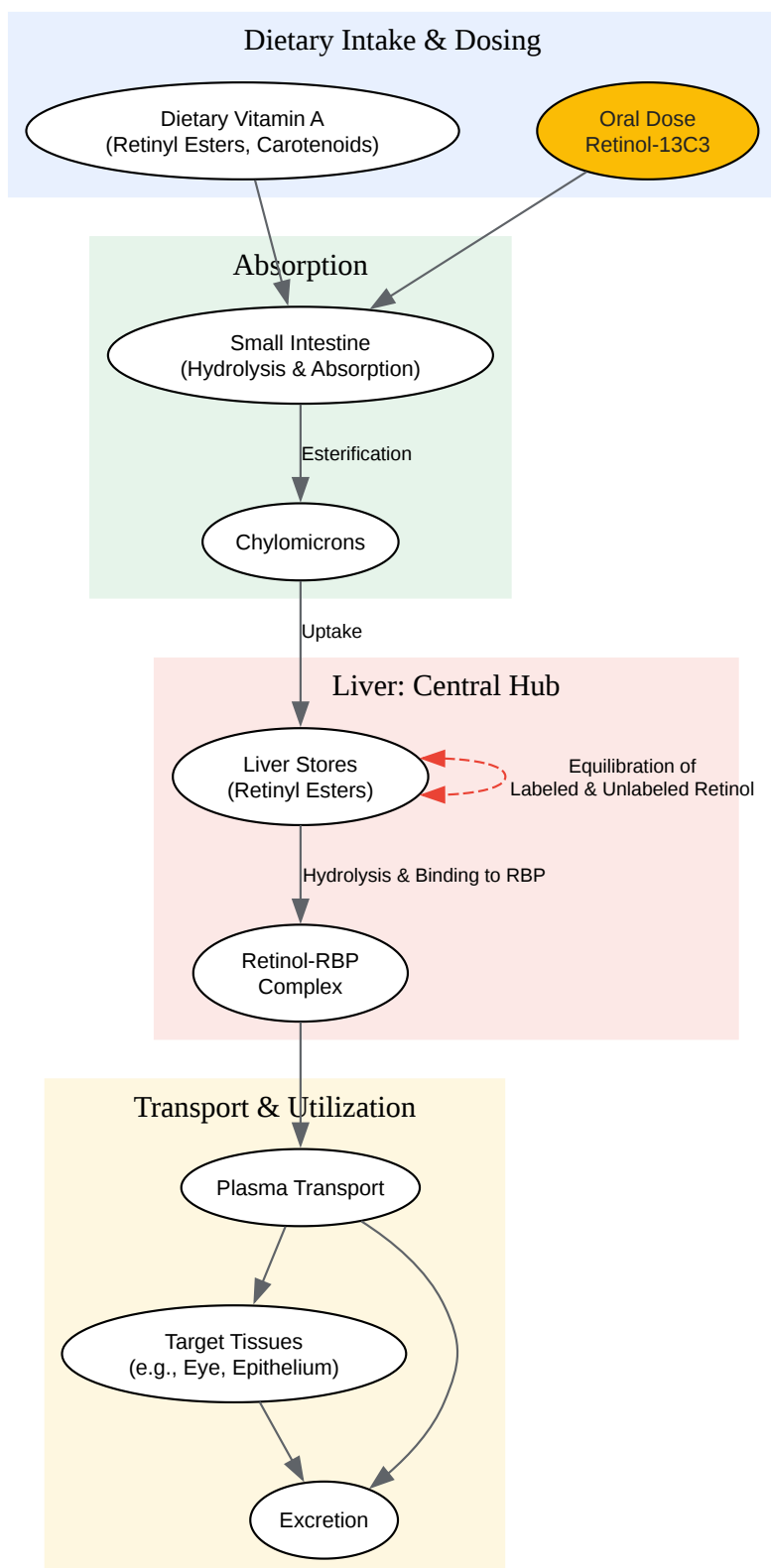
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate retinol from other plasma components.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Selected Reaction Monitoring (SRM) Transitions:
 - Retinol (unlabeled): Precursor ion (m/z) 269.2 -> Product ion (m/z) 93.1
 - **Retinol-13C3**: Precursor ion (m/z) 272.2 -> Product ion (m/z) 96.1

IV. Data Analysis and Interpretation:

- Calculate the peak area ratio of the analyte (unlabeled retinol) to the internal standard (**Retinol-13C3**).
- Construct a calibration curve using known concentrations of unlabeled retinol and a fixed concentration of **Retinol-13C3**.
- Determine the concentration of endogenous retinol in the plasma samples from the calibration curve.
- The tracer-to-tracee ratio (TTR) is calculated from the raw mass spectrometry data.[\[16\]](#)
- This TTR, along with the administered dose of **Retinol-13C3**, is then used in compartmental models to estimate the total body stores of Vitamin A.[\[11\]](#)[\[17\]](#)[\[18\]](#)

Conceptual Model of Retinol Metabolism and the Role of Retinol-13C3

The following diagram illustrates the central role of the liver in Vitamin A metabolism and how administered **Retinol-13C3** integrates into the body's retinol pools.



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Caption: Simplified model of retinol metabolism and the integration of **Retinol-13C3**.

Conclusion

Retinol-13C3 is a powerful and indispensable tool for researchers and clinicians in the field of nutrition and drug development. Its use in retinol isotope dilution studies provides unparalleled accuracy in assessing Vitamin A status, enabling a deeper understanding of its metabolism in health and disease. The detailed methodologies and physicochemical data presented in this guide are intended to facilitate the effective implementation of this stable isotope tracer in a variety of research settings, ultimately contributing to advancements in human health.

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